cyclopentyl 3-amino-1H-pyrazole-5-carboxylate
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Overview
Description
Cyclopentyl3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a carboxylate group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl3-amino-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production of cyclopentyl3-amino-1H-pyrazole-5-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl3-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Cyclopentyl3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investig
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
cyclopentyl 3-amino-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c10-8-5-7(11-12-8)9(13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12) |
InChI Key |
IXPBDICANNPXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
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